molecular formula C10H10N2O2 B010182 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 104873-98-5

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B010182
CAS No.: 104873-98-5
M. Wt: 190.2 g/mol
InChI Key: LJONQULKOKMKBR-UHFFFAOYSA-N
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Description

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound that belongs to the benzodiazepine family. This compound is known for its potential use in pharmaceuticals and laboratory experiments. It is also recognized as a gamma-aminobutyric acid (GABA) modulator, which means it affects the GABA receptor-ionophore complex.

Biochemical Analysis

Biochemical Properties

3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is known to interact with gamma-aminobutyric acid (GABA) receptors . It does not act as an agonist or antagonist but does affect the GABA receptor-ionophore complex . GABA-A receptors appear to have at least three allosteric sites at which modulators act .

Cellular Effects

The compound has been found in INS-1 cells, a rat insulinoma cell line

Molecular Mechanism

The molecular mechanism of action of this compound is not fully understood. It is known to modulate GABA receptors, which could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an o-phenylenediamine derivative with a suitable diketone. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions can introduce different functional groups into the benzodiazepine ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized benzodiazepine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various benzodiazepine derivatives.

    Biology: The compound is studied for its effects on GABA receptors and its potential as a GABA modulator.

    Medicine: Research explores its potential therapeutic applications, including its use as an anxiolytic or anticonvulsant.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry

Mechanism of Action

The mechanism of action of 3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with the GABA receptor-ionophore complex. It acts as a GABA modulator, affecting the frequency of chloride channel opening. This modulation can enhance the inhibitory effects of GABA, leading to potential anxiolytic and anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
  • 4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Uniqueness

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its specific methyl substitution, which can influence its chemical properties and biological activity. This substitution may affect its binding affinity to GABA receptors and its overall pharmacological profile .

Properties

IUPAC Name

3-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-9(13)12-8-5-3-2-4-7(8)10(14)11-6/h2-6H,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJONQULKOKMKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=CC=CC=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347731
Record name 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24919-37-7
Record name 3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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